

High-Precision Quantum Chemical Characterization of 2-Methylhexan-3-amine

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Compound of Interest

Compound Name: 2-Methylhexan-3-amine

CAS No.: 171778-19-1

Cat. No.: B13274172

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Executive Summary

This technical guide outlines a rigorous computational protocol for the structural, thermodynamic, and spectroscopic characterization of **2-Methylhexan-3-amine** (CAS: 63430-00-2). As a branched aliphatic amine structurally analogous to sympathomimetic agents like 1,3-dimethylamylamine (DMAA), this molecule presents specific challenges regarding conformational flexibility and stereochemistry.

Accurate modeling of this compound requires moving beyond standard B3LYP protocols. The presence of a flexible propyl chain and an isopropyl group necessitates the use of dispersion-corrected Density Functional Theory (DFT) to correctly rank conformer energies. Furthermore, the basicity of the amine nitrogen—critical for physiological interaction—demands high-level solvation modeling. This guide provides a self-validating workflow for researchers in drug discovery and forensic analysis.

Molecular Topology & Stereochemical Considerations

Before initiating calculations, the topology must be strictly defined to ensure reproducibility. **2-Methylhexan-3-amine** contains a chiral center at the C3 position.

- IUPAC Name: **2-Methylhexan-3-amine**

- Chirality: The C3 carbon is bonded to:
 - An amino group ()
 - A hydrogen atom
 - An isopropyl group ()
 - A propyl group ()
- Implication: You must calculate both (3R) and (3S) enantiomers if the experimental sample is racemic. For the purpose of physicochemical property prediction (pKa, boiling point), the enantiomers will be identical in an achiral environment, but their interaction with biological targets (docking) will differ.

Level of Theory Selection

The choice of functional and basis set is the single most critical decision in this workflow. For aliphatic amines with flexible alkyl tails, standard functionals often fail to predict the correct global minimum due to poor description of London dispersion forces.

Recommended Protocol: B97X-D / 6-311++G(d,p)[1]

Component	Selection	Scientific Justification (Causality)
Functional	B97X-D	A range-separated hybrid functional with Grimme's D2 dispersion corrections. Unlike B3LYP, this accurately models the weak van der Waals interactions between the folded alkyl chains (intramolecular dispersion).
Basis Set	6-311++G(d,p)	Diffuse functions (++) are non-negotiable for amines. The nitrogen lone pair is diffuse; without these functions, the basicity and proton affinity will be significantly overestimated.
Solvation	SMD (Water)	The Solvation Model based on Density (SMD) is superior to IEFPCM for calculating because it includes non-electrostatic terms (cavitation, dispersion) critical for organic solutes.

Protocol: Conformational Search & Geometry Optimization

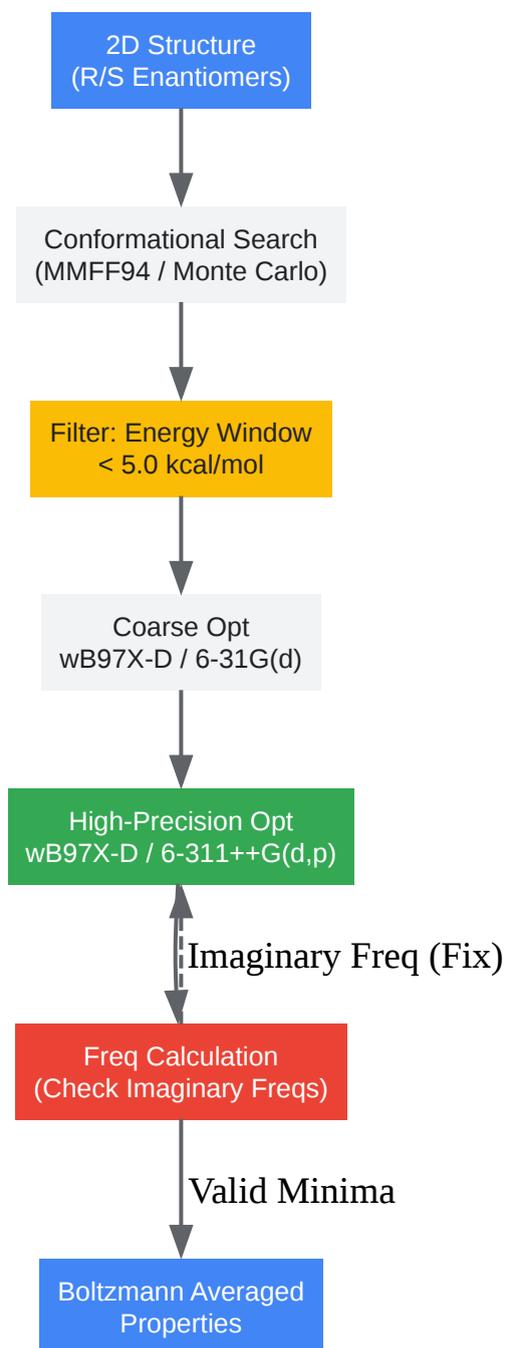
Because **2-Methylhexan-3-amine** has rotatable bonds (C2-C3, C3-C4, C4-C5), a single optimization will likely trap the system in a local minimum. A Boltzmann-weighted ensemble approach is required.

Step-by-Step Workflow

- ** conformational Sampling (Molecular Mechanics):**

- Use the MMFF94 force field to generate a library of conformers.
- Apply an energy window of 5.0 kcal/mol to capture all biologically relevant shapes.
- Redundant Optimization (DFT):
 - Optimize the top 10 unique conformers using B97X-D/6-31G(d) (lower basis set for speed).
- Final Refinement:
 - Take the global minimum and all conformers within 1 kcal/mol.
 - Re-optimize at the high level:
B97X-D/6-311++G(d,p).
- Frequency Calculation:
 - Verify all frequencies are real (positive).
 - Note: If an imaginary frequency corresponds to amine inversion (~200-300 cm^{-1}), the structure is a transition state, not a minimum.

Visualization: Computational Workflow



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Figure 1: The hierarchical workflow ensures that the global minimum—likely a folded structure stabilized by dispersion—is identified before expensive property calculations.

Protocol: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa in solvent is prone to error. The Thermodynamic Cycle method is the industry standard for amines, referencing the gas-phase basicity against solvation energies.

The Equation

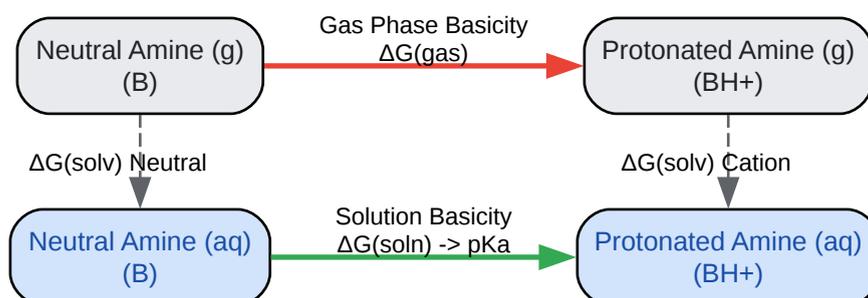
Where

is calculated via the cycle:

Experimental Steps

- Gas Phase Optimization: Calculate $\Delta G(\text{gas})$ for the neutral amine () and the protonated ammonium cation ().
- Solvation Energy: Perform a Single Point Energy (SPE) calculation on the gas-phase geometries using the SMD Model (Water) to get $\Delta G(\text{solv})$.
- Correction Factors:
 - : Use the experimental value of -265.9 kcal/mol.
 - : Use -6.28 kcal/mol (at 298K).

Visualization: pKa Thermodynamic Cycle



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Figure 2: The thermodynamic cycle allows for the cancellation of systematic errors associated with direct solution-phase calculations.

Molecular Electrostatic Potential (MEP) & Reactivity

For drug development, understanding the charge distribution is vital for predicting receptor binding (e.g., TAAR1 or Adrenergic receptors).

- Protocol: Generate the MEP surface mapped onto the 0.002 a.u. electron density isosurface.
- Analysis:
 - Red Regions (Negative Potential): Localized strictly on the Nitrogen lone pair. This is the hydrogen bond acceptor site.
 - Blue Regions (Positive Potential): The alkyl hydrogens.
 - Steric Map: Measure the "buried volume" () of the nitrogen. The isopropyl group at C2 provides significant steric bulk compared to linear isomers (like 2-aminoheptane), potentially increasing selectivity for specific receptor pockets by preventing metabolism by MAO (Monoamine Oxidase).

References

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